Lipophilicity Advantage: XLogP3 of 3.7 Provides a 0.5–2.4 Log Unit Window Over Four Common 6-Amino Pyrimidine Analogs
The target compound exhibits a computed XLogP3 of 3.7, which is substantially higher than four structurally analogous 4-chloro-2-methylpyrimidines bearing different 6-amino substituents. This difference originates from the two additional methyl groups and the increased hydrocarbon surface area of the 2,6-dimethylpiperidine ring [1]. The increased lipophilicity is relevant for programs targeting intracellular kinase ATP-binding pockets where a critical logP threshold must be met for passive membrane permeability .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (PubChem); 4-chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine, MW 239.74 |
| Comparator Or Baseline | Piperidine analog (CAS 94052-15-0): LogP = 2.43, MW 211.69; 2-Methylpiperidine analog (CAS 1219961-07-5): LogP = 2.57, MW 211.69; Morpholine analog (CAS 22177-99-7): LogP = 1.34, MW 213.66; Pyrrolidine analog (CAS 914349-69-2): LogP = 2.10, MW 197.67 |
| Quantified Difference | ΔLogP vs. piperidine: +1.27 (52% increase); vs. 2-methylpiperidine: +1.13 (44% increase); vs. morpholine: +2.36 (176% increase); vs. pyrrolidine: +1.60 (76% increase) |
| Conditions | Computed values from PubChem XLogP3 (target), Molbase/Chemsrc LogP (comparators); all values derived from standardized computational algorithms |
Why This Matters
LogP differences of >1 unit translate into order-of-magnitude changes in membrane permeability and non-specific protein binding, directly impacting cellular assay performance and in vivo pharmacokinetics.
- [1] PubChem. XLogP3 = 3.7 for 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine, CID 121204653. https://pubchem.ncbi.nlm.nih.gov/compound/2097957-94-1 View Source
